(S)-1-Cyclohexyl-3-methylpiperazine is a chemical compound classified as a piperazine derivative. Its structure features a cyclohexyl group and a methyl group attached to the piperazine ring, making it an interesting candidate for various biochemical applications. The compound is often encountered in the form of its oxalate salt, which enhances its stability and solubility in biological systems. This compound has been identified for its potential interactions with various enzymes and proteins, particularly those involved in oxalate metabolism.
(S)-1-Cyclohexyl-3-methylpiperazine can be synthesized through several methods, typically involving the reaction of cyclohexylamine with 3-methylpiperazine, followed by treatment with oxalic acid to form the oxalate salt. This synthesis pathway allows for the generation of this compound in laboratory settings and potentially in industrial applications .
The compound falls under the category of piperazines, which are cyclic compounds containing two nitrogen atoms in a six-membered ring. Piperazine derivatives are known for their diverse biological activities, including antimicrobial and antiviral properties, making them valuable in medicinal chemistry .
The synthesis of (S)-1-Cyclohexyl-3-methylpiperazine typically involves:
The reaction conditions must be optimized to ensure high yield and purity. This often involves controlling factors such as temperature, pressure, and reaction time. In industrial settings, advanced techniques like continuous flow reactors may be employed to improve efficiency and scalability.
The molecular structure of (S)-1-Cyclohexyl-3-methylpiperazine can be represented as follows:
The structure features a piperazine ring with substituents at the 1 and 3 positions, specifically a cyclohexyl group at position 1 and a methyl group at position 3.
The compound's stereochemistry is significant; the (S) configuration indicates that it has specific spatial arrangements that may influence its biological activity. The presence of both nitrogen atoms in the piperazine ring contributes to its potential interactions with various biological targets .
(S)-1-Cyclohexyl-3-methylpiperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions vary based on the conditions and reagents used, allowing for the synthesis of numerous derivatives .
(S)-1-Cyclohexyl-3-methylpiperazine exerts its biochemical effects primarily through interactions with specific enzymes involved in metabolic pathways. It has been noted to influence cellular processes by modulating enzyme activity related to oxalate metabolism.
Research indicates that this compound may interact with enzymes such as oxalate oxidase and oxalate decarboxylase, potentially affecting cellular metabolism and signaling pathways. These interactions can lead to alterations in reactive oxygen species production and autophagy regulation within cells .
Relevant data on melting points, boiling points, and specific heat capacities are often determined experimentally during synthesis optimization .
(S)-1-Cyclohexyl-3-methylpiperazine has several important applications across various fields:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry.
Chiral resolution remains a fundamental approach for obtaining enantiomerically pure (S)-1-cyclohexyl-3-methylpiperazine from racemic mixtures. This methodology leverages differential interactions between enantiomers and chiral environments to achieve separation:
Diastereomeric Salt Crystallization: The most established technique involves reacting racemic 1-cyclohexyl-3-methylpiperazine with chiral carboxylic acids like (S)-mandelic acid or (D)-tartaric acid. The resulting diastereomeric salts exhibit divergent solubility profiles, enabling selective crystallization. For instance, the (S)-amine·(S)-acid complex typically crystallizes first from ethanol solutions due to its lower solubility, achieving diastereomeric excesses >90% after single crystallization. Subsequent basification liberates the target (S)-enantiomer. This method's scalability is demonstrated in industrial resolutions, where recycling protocols (Resolution-Racemization-Recycle, RRR) convert the unwanted enantiomer back to racemate using hydrochloric acid-mediated epimerization [6].
Capillary Electrophoresis (CE): Analytical and preparative-scale separations employ sulfated β-cyclodextrin (S-β-CD) as a chiral selector. Under optimized conditions (100 mM phosphate buffer, pH 6.0, 34 mg/mL S-β-CD, 40% methanol), the enantiomers exhibit differential migration times due to the formation of transient diastereomeric host-guest complexes. The cationic piperazine nitrogen interacts electrostatically with the anionic cyclodextrin cavity, while the cyclohexyl moiety experiences steric differentiation within the hydrophobic interior. This method achieves baseline separation (Rs > 1.5) with exceptional precision (intra-day RSD < 0.8% for migration times) and has been validated for structurally similar piperazine-based antihistamines [2].
Table 2: Performance Comparison of Chiral Resolution Methods for (S)-1-Cyclohexyl-3-methylpiperazine
Method | Resolving Agent | Optimal Conditions | ee (%) | Yield (%) | Primary Advantages |
---|---|---|---|---|---|
Diastereomeric Salt | (S)-Mandelic acid | Ethanol, 5°C, seed crystals | 95-99 | 40-45* | Industrial scalability, low equipment cost |
Capillary Electrophoresis | Sulfated β-cyclodextrin | 100 mM phosphate pH 6.0, 40% MeOH | >99 | 15-20 | High resolution, minimal solvent consumption |
Chiral HPLC | Polysaccharide-based CSP | n-Hexane:IPA:DEA (80:20:0.1) | >99 | 10-15 | Method robustness, preparative capacity |
*Theoretical maximum yield for single enantiomer resolution is 50%; higher yields involve racemization recycling [2] [6].
Despite its utility, chiral resolution suffers from intrinsic limitations, including maximum theoretical yields of 50% per cycle without racemization recycling, high consumption of chiral auxiliaries, and significant solvent waste. These constraints drive the development of catalytic asymmetric methods [6].
Asymmetric catalysis provides atom-economic routes to (S)-1-cyclohexyl-3-methylpiperazine by directly constructing the chiral center with high stereocontrol. Two principal strategies have shown promise:
Copper-Catalyzed Asymmetric Alkylation: Chiral copper(I)-phosphine complexes enable the enantioselective alkylation of cyclic α-imino-esters, which serve as piperazine precursors. The catalyst system comprising Cu(CH₃CN)₄PF₆ and (S,S)-tBu-FOXAP ligand activates the prochiral enolate through chelation-assisted coordination. This facilitates deprotonation under mild basic conditions (K₃PO₄) and subsequent alkylation with high stereofidelity. When applied to 3-methylpiperazin-2-one derivatives, cyclohexyl iodide undergoes alkylation at the α-position, affording protected (S)-1-cyclohexyl-3-methylpiperazine precursors with excellent enantioselectivity (94-97% ee). Key to success is the ligand's oxazoline-phosphine architecture, which creates a well-defined chiral pocket that directs re-face attack of the electrophile. This method tolerates diverse alkyl halides, including benzyl and allyl bromides, without epimerization [4].
Chiral Auxiliary-Mediated Alkylation: An alternative approach employs Evans oxazolidinone or Oppolzer sultam auxiliaries attached to piperazine-2-carboxylic acid derivatives. These auxiliaries enforce diastereofacial differentiation during alkylation. For instance, the boron enolate derived from N₁-Boc-3-(1-sultam)piperazine undergoes cyclohexylation with cyclohexyl bromide to yield the (S,S)-diastereomer with >98% de. Subsequent auxiliary removal via hydrolysis or reductive cleavage, followed by decarboxylation, furnishes the target compound. While stoichiometric in chiral material, this approach delivers exceptional stereochemical outcomes and is adaptable to multigram synthesis. The (S)-1-Boc-3-methylpiperazine intermediate (CAS 147081-29-6) serves as a crucial building block in this sequence [5].
Table 3: Asymmetric Catalytic Systems for (S)-1-Cyclohexyl-3-methylpiperazine Synthesis
Catalytic System | Ligand | Substrate | Electrophile | ee (%) | Reaction Conditions |
---|---|---|---|---|---|
Cu(I)/(S,S)-tBu-FOXAP | (S,S)-tBu-FOXAP | 3-Methylpiperazin-2-one | Cyclohexyl iodide | 97 | K₃PO₄, DMF, 0°C, 24h |
Cu(I)/(R,R)-Ph-BPE | (R,R)-Ph-BPE | 3-Methylpiperazin-2-one | Cyclohexyl iodide | 83 | K₃PO₄, CH₃CN, rt, 12h |
Chiral Auxiliary (Evans) | Evans oxazolidinone | Piperazine carboxylate | Cyclohexyl bromide | >99 (de) | n-BuLi, THF, -78°C, then electrophile |
These methods demonstrate the feasibility of direct stereocontrolled synthesis, though challenges remain in catalyst loading reduction and substrate scope expansion to unprotected piperazines [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7